Cas no 823-58-5 (3,6-Dichloropyridazin-4-amine)

3,6-Dichloropyridazin-4-amine structure
3,6-Dichloropyridazin-4-amine structure
Product Name:3,6-Dichloropyridazin-4-amine
CAS番号:823-58-5
MF:C4H3Cl2N3
メガワット:163.992717981339
MDL:MFCD01647253
CID:39982
PubChem ID:298498
Update Time:2024-10-27

3,6-Dichloropyridazin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Amino-3,6-dichloropyridazine
    • 3,6-dichloropyridazin-4-amine
    • 4-Pyridazinamine, 3,6-dichloro-
    • 3,6-DICHLORO-4-AMINOPYRIDAZINE
    • 3,6-dichloro-4-pyridazinamine
    • MLS000756377
    • NSC170664
    • KSC495C0N
    • 3,6-dichloropyridazine-4-amine
    • 3,6-dichloropyridazin-4-ylamine
    • HODYDVHWWMTUEL-UHFFFAOYSA-N
    • 3,6-dichloro-pyridazin-4-ylamine
    • HMS2884C17
    • BCP05891
    • Pyridazine, 4-amino-3,6-dichloro-
    • BBL102037
    • STL555
    • FT-0648858
    • AKOS015901478
    • SY025335
    • CS-D0781
    • SMR000528703
    • MFCD01647253
    • GS-4078
    • SCHEMBL103851
    • DTXSID40305400
    • J-511395
    • 823-58-5
    • AMY2996
    • AG-670/31545005
    • EN300-91215
    • 3,6-dichloropyridazin-4-amine;4-Amino-3,6-dichloropyridazine
    • NSC-170664
    • PB32267
    • AC-25203
    • A840308
    • LCZC3115
    • CHEMBL1371683
    • 3,6-Dichloro-4-pyridazinamine (ACI)
    • Pyridazine, 4-amino-3,6-dichloro- (6CI, 7CI, 8CI)
    • NSC 170664
    • STL555836
    • DB-028309
    • DB-304263
    • 3,6-Dichloropyridazin-4-amine
    • MDL: MFCD01647253
    • インチ: 1S/C4H3Cl2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8)
    • InChIKey: HODYDVHWWMTUEL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=C(N=N1)Cl)N

計算された属性

  • せいみつぶんしりょう: 162.97000
  • どういたいしつりょう: 162.97
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 99.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 1.606
  • ゆうかいてん: 197-205°C
  • ふってん: 363°C at 760 mmHg
  • フラッシュポイント: 173.3°C
  • 屈折率: 1.633
  • PSA: 51.80000
  • LogP: 1.94680

3,6-Dichloropyridazin-4-amine セキュリティ情報

3,6-Dichloropyridazin-4-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関コード:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3,6-Dichloropyridazin-4-amine 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
078052-1g
4-Amino-3,6-dichloropyridazine
823-58-5 95%
1g
£20.00 2022-03-01
Fluorochem
078052-10g
4-Amino-3,6-dichloropyridazine
823-58-5 95%
10g
£141.00 2022-03-01
Fluorochem
078052-25g
4-Amino-3,6-dichloropyridazine
823-58-5 95%
25g
£287.00 2022-03-01
TRC
D438165-500mg
3,6-Dichloropyridazin-4-amine
823-58-5
500mg
$64.00 2023-05-18
TRC
D438165-1g
3,6-Dichloropyridazin-4-amine
823-58-5
1g
$ 60.00 2022-06-05
TRC
D438165-2.5g
3,6-Dichloropyridazin-4-amine
823-58-5
2.5g
$98.00 2023-05-18
TRC
D438165-5g
3,6-Dichloropyridazin-4-amine
823-58-5
5g
$144.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A848930-25g
4-Amino-3,6-dichloropyridazine
823-58-5 97%
25g
¥700.00 2022-09-03
Matrix Scientific
074414-25g
4-Amino-3,6-dichloropyridazine, 95+%
823-58-5 95+%
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$134.00 2023-09-08
Matrix Scientific
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4-Amino-3,6-dichloropyridazine, 95+%
823-58-5 95+%
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$13.00 2023-09-08

3,6-Dichloropyridazin-4-amine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
リファレンス
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

合成方法 2

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  12 h, 90 °C
リファレンス
Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions
Blaise, Emilie; et al, Journal of Organic Chemistry, 2014, 79(21), 10311-10322

合成方法 3

はんのうじょうけん
1.1 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: 3,3-Bis(1,1-dimethylethyl)oxaziridine Solvents: Tetrahydrofuran ;  10 min, -78 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  -78 °C; -78 °C → rt
リファレンス
Non-Deprotonative Primary and Secondary Amination of (Hetero)Arylmetals
Zhou, Zhe ; et al, Journal of the American Chemical Society, 2017, 139(1), 115-118

合成方法 4

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  reflux
2.1 Reagents: Ammonia Solvents: 1,4-Dioxane ;  reflux
リファレンス
Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells
Li, Xin ; et al, Journal of the American Chemical Society, 2019, 141(29), 11497-11505

合成方法 5

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Acetonitrile ,  Toluene ;  2.3 h, 120 °C
2.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  1 d, 25 °C
2.2 Reagents: Ammonia Solvents: Water ;  30 min, 25 °C
リファレンス
Machine-assisted synthesis of modulators of the histone reader BRD9 using flow methods of chemistry and frontal affinity chromatography
Guetzoyan, Lucie; et al, MedChemComm, 2014, 5(4), 540-546

合成方法 6

はんのうじょうけん
1.1 Reagents: Hydrazine ;  120 °C
2.1 Reagents: Phosphorus oxychloride ;  reflux
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ;  reflux
リファレンス
Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells
Li, Xin ; et al, Journal of the American Chemical Society, 2019, 141(29), 11497-11505

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydrazine ,  Sulfuric acid Solvents: Water ;  12 h, 100 °C
2.1 Reagents: Phosphorus oxychloride ;  5 h, 110 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  12 h, 90 °C
リファレンス
Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions
Blaise, Emilie; et al, Journal of Organic Chemistry, 2014, 79(21), 10311-10322

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrazine sulfate Solvents: Water ;  6 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  2 h, reflux
3.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile ,  Water ;  30 min, rt; 6 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
リファレンス
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  1 d, 25 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 25 °C
リファレンス
Machine-assisted synthesis of modulators of the histone reader BRD9 using flow methods of chemistry and frontal affinity chromatography
Guetzoyan, Lucie; et al, MedChemComm, 2014, 5(4), 540-546

合成方法 10

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ;  reflux
リファレンス
Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells
Li, Xin ; et al, Journal of the American Chemical Society, 2019, 141(29), 11497-11505

合成方法 11

はんのうじょうけん
1.1 Reagents: Trimethylphosphine Solvents: Toluene ,  Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Water ;  rt; rt → 50 °C; 12 h, 50 °C
リファレンス
Site-Selective Copper-Catalyzed Amination and Azidation of Arenes and Heteroarenes via Deprotonative Zincation
Hendrick, Charles E.; et al, Journal of the American Chemical Society, 2017, 139(33), 11622-11628

合成方法 12

はんのうじょうけん
1.1 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt; rt → 0 °C
1.2 Reagents: 1-Azido-1,2-benziodoxol-3(1H)-one Catalysts: Copper(II) 2-ethylhexanoate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Isopropanol
2.1 Reagents: Trimethylphosphine Solvents: Toluene ,  Tetrahydrofuran ;  1 h, rt
2.2 Reagents: Water ;  rt; rt → 50 °C; 12 h, 50 °C
リファレンス
Site-Selective Copper-Catalyzed Amination and Azidation of Arenes and Heteroarenes via Deprotonative Zincation
Hendrick, Charles E.; et al, Journal of the American Chemical Society, 2017, 139(33), 11622-11628

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Chlorine Solvents: Water ;  100 °C → 120 °C; 6 h, 120 °C
2.1 Reagents: Ammonia Solvents: Methanol ;  rt → 80 °C; 8 h, 80 °C
2.2 Solvents: Water ;  2 h, 80 °C
リファレンス
Synthesis of 4-aminopyridazine
Zhang, Hai-xiang; et al, Yingyong Huagong, 2013, 42(8), 1489-1491

合成方法 14

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  5 h, 110 °C
2.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  12 h, 90 °C
リファレンス
Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions
Blaise, Emilie; et al, Journal of Organic Chemistry, 2014, 79(21), 10311-10322

合成方法 15

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
リファレンス
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile ,  Water ;  30 min, rt; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
リファレンス
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

合成方法 17

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  2 h, reflux
2.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile ,  Water ;  30 min, rt; 6 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
リファレンス
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

3,6-Dichloropyridazin-4-amine Raw materials

3,6-Dichloropyridazin-4-amine Preparation Products

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